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Introduction

Ravuconazole, also known as BMS-207147 or ER-30346, is a second-generation triazole

antifungal agent characterized by its broad spectrum of activity and extended half-life.[1][2]

Although its development was discontinued in 2007, its oral prodrug, fosravuconazole, has

since been approved in Japan for the treatment of onychomycosis, renewing interest in its

therapeutic potential.[3][4] This technical guide provides an in-depth review of the discovery,

synthesis, mechanism of action, and the preclinical and clinical development history of

ravuconazole, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis
Ravuconazole was initially discovered by Eisai Co., Ltd. and subsequently licensed to Bristol-

Myers Squibb (BMS) for development.[5] The synthesis of ravuconazole has been approached

through various methods, with a robust, multikilogram scale process being developed to ensure

safety and efficiency.[6][7] A key process developed by BMS starts from lactate, proceeding

through the formation of an aryl ketone, a Corey-Chaykovsky epoxidation, and a subsequent

triazole-mediated epoxide opening to form the core structure.[5] The final steps involve the

formation of a thioamide and condensation to create the thiazole ring, completing the synthesis

of ravuconazole.[5][8]

Due to ravuconazole's poor water solubility, efforts were focused on developing water-soluble

prodrugs to enable intravenous administration.[9] This led to the synthesis of

phosphonooxymethyl derivatives, such as the di-lysine phosphoester prodrug BMS-379224,
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which is highly soluble and efficiently converts to the active parent compound in vivo.[9]

Another successful prodrug is fosravuconazole L-lysine ethanolate (F-RVCZ), which improves

oral bioavailability and has been clinically developed and approved.[3][5]
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A simplified workflow for the chemical synthesis of ravuconazole.
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Mechanism of Action
Like other azole antifungals, ravuconazole's primary mechanism of action is the inhibition of the

fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10][11][12] This

enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for

producing ergosterol, the primary sterol in fungal cell membranes.[10][13]

By binding to the heme iron in CYP51, ravuconazole blocks the conversion of lanosterol to

ergosterol.[7] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation

of toxic 14α-methylated sterol precursors in the fungal cell membrane.[10][13] The resulting

altered membrane composition disrupts its integrity and fluidity, impairing the function of

membrane-bound enzymes and ultimately leading to the inhibition of fungal growth (fungistatic

effect) or cell death (fungicidal effect), depending on the fungal species and drug concentration.

[11][14] Ravuconazole exhibits high selectivity for fungal CYP51 over human cytochrome P450

enzymes, which contributes to its favorable safety profile.[10]

Ergosterol Biosynthesis Pathway and Ravuconazole Inhibition
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Mechanism of action of ravuconazole via inhibition of the ergosterol biosynthesis pathway.

Preclinical Development
In Vitro Activity
Ravuconazole demonstrates potent, broad-spectrum activity against a wide range of clinically

relevant fungi. It is highly active against most species of Candida, Cryptococcus neoformans,
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and Aspergillus.[5][15] Notably, it retains activity against many fluconazole-resistant isolates,

although elevated MICs have been observed for some resistant strains of Candida glabrata

and Candida tropicalis.[5][16] Its in vitro potency against Aspergillus species is comparable to

that of voriconazole and greater than that of itraconazole and amphotericin B.[5][15] However,

its activity is limited against species of Fusarium, Scedosporium, and Zygomycetes.[4]

Fungal
Species

No. of Isolates
Ravuconazole
MIC₅₀ (μg/mL)

Ravuconazole
MIC₉₀ (μg/mL)

Reference

Candida albicans 3,923 0.015 0.03 [16]

Candida glabrata 868 0.25 1 [16]

Candida

parapsilosis
609 0.03 0.06 [16]

Candida

tropicalis
557 0.03 0.06 [16]

Candida krusei 291 0.12 0.25 [16]

Cryptococcus

neoformans
541 0.12 0.25 [17]

Aspergillus

fumigatus
134 0.5 1 [15]

Aspergillus

flavus
59 1 2 [15]

Aspergillus niger 29 1 2 [15]

Aspergillus

terreus
21 1 2 [15]

In Vivo Efficacy in Animal Models
The efficacy of ravuconazole has been demonstrated in various animal models of fungal

infections. In murine models of mucosal candidiasis, ravuconazole was effective in reducing

fungal burden and showed dose-responsive improvement.[18] In a rat model of intra-abdominal

abscesses caused by C. albicans, ravuconazole significantly decreased viable cell counts and
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was found to be at least as effective as fluconazole and itraconazole.[19] In an

immunosuppressed rabbit model of invasive aspergillosis, oral ravuconazole eliminated

mortality, cleared Aspergillus antigen from serum, and sterilized tissues, showing efficacy

comparable to amphotericin B.[8][20]

Animal Model
Fungal
Pathogen

Dosing
Regimen

Key Outcome Reference

Immunosuppress

ed Rabbit

Aspergillus

fumigatus

30 mg/kg/day

(oral)

100% survival

vs. 0% in

controls

[8][20]

SCID Mice

(Mucosal

Candidosis)

Candida albicans
25 mg/kg/day

(oral)

Superior to

fluconazole; 50%

of mice cleared

infection

[18]

Rat (Intra-

abdominal

Abscess)

Candida albicans
10 mg/kg twice

daily (oral)

Significantly

decreased viable

cell counts vs.

untreated

[19]

Murine (Vaginal

Candidosis)

Candida albicans

(FLC-resistant)

20 mg/kg twice

daily (oral)

More effective

than single daily

dose in reducing

fungal load

[21]

Neutropenic

Murine

(Disseminated

Candidosis)

Candida albicans Various

AUC/MIC ratio

was the critical

PK/PD

parameter for

efficacy

[22]

Clinical Development
Pharmacokinetics
Pharmacokinetic studies have been conducted in several animal species and in humans,

revealing key characteristics of the drug. Ravuconazole exhibits a long terminal half-life, which
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in humans can extend to 115 hours after multiple oral doses.[17] It is highly protein-bound

(approximately 98%).[17] In rabbits, ravuconazole demonstrated linear pharmacokinetics at

lower doses, with non-linear disposition observed at higher doses, suggesting saturable

clearance.[19] The drug achieves substantial tissue concentrations, including in the brain, liver,

lung, and kidney.[19] The critical pharmacodynamic parameter associated with efficacy in a

murine candidiasis model was determined to be the area under the concentration-time curve to

MIC ratio (AUC/MIC).[22]

Species Dose
Cₘₐₓ
(μg/mL)

AUC
(μg·h/mL)

T₁/₂ (h)
Protein
Binding
(%)

Referenc
e

Rat
10 mg/kg

(oral)
1.68 N/A N/A N/A [5]

Rabbit
10 mg/kg

(IV)
18.06 55.48 25.13 N/A [19]

Rabbit
30 mg/kg

(oral)

~1.5 (at

3h)
N/A ~13 N/A [20]

Human

400

mg/day

(oral, 14

days)

6.02 119.12 115 ~98 [17]

Mouse

(Neutropen

ic)

N/A N/A N/A 3.9 - 4.8 95.8 [22]

Clinical Trials
While the development of ravuconazole itself was halted, its prodrug, fosravuconazole, has

advanced through clinical trials, leading to its approval in Japan for onychomycosis.[3] A pivotal

Phase III, multicenter, double-blind, randomized, placebo-controlled study was conducted in

Japan to evaluate the efficacy and safety of fosravuconazole.[3][23]

In this study, 153 patients with toenail onychomycosis were randomized to receive either

fosravuconazole (equivalent to 100 mg of ravuconazole) or a placebo once daily for 12 weeks.
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[3] The primary endpoint was the rate of complete cure, defined as 0% clinical involvement of

the target toenail plus a negative potassium hydroxide (KOH) examination, at week 48.[23] The

results showed a significantly higher complete cure rate in the fosravuconazole group (59.4%)

compared to the placebo group (5.8%).[3][23] The mycological cure rate (negative KOH) was

also significantly higher at 82.0% for the treatment group versus 20.0% for placebo.[3] The

treatment was well-tolerated, with most adverse drug reactions being mild to moderate in

severity.[23]
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Fosravuconazole Phase III Onychomycosis Trial Workflow

Patient Screening
(N=153)

- Toenail Onychomycosis
- ≥25% Nail Involvement

Randomization
(Double-Blind)

Fosravuconazole Group
(n=101)

100 mg once daily

 2:1 

Placebo Group
(n=52)

once daily

12-Week Treatment Period

36-Week Post-Treatment
Follow-Up Period

Primary Endpoint Assessment
(Week 48)

Complete Cure Rate:
59.4%

Complete Cure Rate:
5.8%

Click to download full resolution via product page

Workflow of the Phase III clinical trial of fosravuconazole for onychomycosis.
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Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing
(CLSI Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M27

for yeasts.[24]

Inoculum Preparation: Fungal isolates are grown on Sabouraud dextrose agar for 24-48

hours. Colonies are suspended in sterile saline, and the turbidity is adjusted with a

spectrophotometer to match a 0.5 McFarland standard, resulting in a stock suspension. This

suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration

of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

Drug Dilution: Ravuconazole is serially diluted in RPMI 1640 medium in 96-well microtiter

plates to achieve a range of final concentrations (e.g., 0.008 to 8 μg/mL).[24]

Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension.

The plates are incubated at 35°C for 24 to 48 hours.[24]

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest

drug concentration that causes a significant inhibition of growth (typically ≥50% reduction)

compared to the growth in the drug-free control well. Readings are performed visually or with

a plate reader.

Protocol 2: Animal Model of Invasive Aspergillosis
(Immunosuppressed Rabbit)
This protocol is a generalized representation of methods used in efficacy studies.[20]

Animals: New Zealand White rabbits are used.

Immunosuppression: Rabbits are rendered neutropenic through the administration of

cyclophosphamide (e.g., 200 mg/kg intraperitoneally) several days before infection.[19]

Corticosteroids may also be administered to maintain immunosuppression.
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Infection: Animals are challenged intravenously with a lethal or sublethal inoculum of

Aspergillus fumigatus conidia (e.g., 10⁵ or 10⁶ CFU).

Treatment: Oral therapy with ravuconazole (e.g., prepared in a vehicle of ethanol,

polysorbate 80, and polyethylene glycol 400) is initiated 24 hours post-challenge and

continued daily for a specified duration (e.g., 6-12 days). Control groups include untreated

animals and those receiving a comparator drug like amphotericin B.

Endpoints: Efficacy is assessed based on survival over the study period, clearance of serum

galactomannan (an Aspergillus antigen), and quantitative culture of tissues (liver, lung,

kidney, brain) at the end of the study to determine the fungal burden.

Protocol 3: Pharmacokinetic Analysis (HPLC Method)
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for

quantifying ravuconazole in plasma.[13]

Sample Preparation: Plasma samples are prepared using liquid-liquid extraction or solid-

phase extraction. For example, a protein precipitation step might be followed by extraction

with an organic solvent. An internal standard is added to each sample before extraction.

Chromatographic System: An HPLC system equipped with a UV detector is used.

Column: A reverse-phase C18 column (e.g., Sunfire C18, 250 mm × 4.6 mm, 5 μm) is

typically employed.[13]

Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile and water (e.g.,

80:20 v/v), is run at a constant flow rate (e.g., 1.0 mL/min).[13]

Detection: The UV detector is set to a wavelength where ravuconazole has significant

absorbance (e.g., 287 nm).[13]

Quantification: A calibration curve is generated using standards of known ravuconazole

concentrations. The concentration in unknown samples is determined by comparing the peak

area ratio of ravuconazole to the internal standard against the calibration curve. The method

is validated for linearity, accuracy, precision, and selectivity.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK551581/
https://www.ncbi.nlm.nih.gov/books/NBK551581/
https://www.ncbi.nlm.nih.gov/books/NBK551581/
https://www.ncbi.nlm.nih.gov/books/NBK551581/
https://www.chemicalbook.com/article/the-preparation-methods-of-ravuconazole-and-its-prodrug-f-rvcz.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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